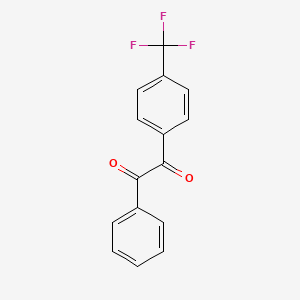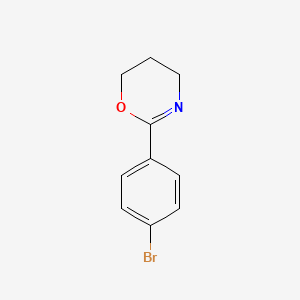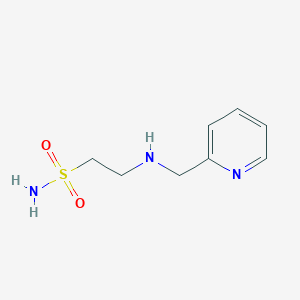![molecular formula C7H14ClNO2 B13903627 [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and industrial demands. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display various biological activities . Additionally, this compound is utilized in medicinal chemistry for developing new pharmaceuticals and in industrial chemistry for creating novel materials.
Mechanism of Action
The mechanism of action of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol include other bicyclic compounds with oxygen and nitrogen atoms, such as tropane alkaloids and their derivatives .
Uniqueness: The uniqueness of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol lies in its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique combination of features allows the compound to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1 |
InChI Key |
IGSKQDNDLUPFQJ-UOERWJHTSA-N |
Isomeric SMILES |
C1CO[C@@H]2C[C@H](N1C2)CO.Cl |
Canonical SMILES |
C1COC2CC(N1C2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)



![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)


